5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid
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Overview
Description
5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclopentafuran ring. This compound is not naturally occurring and is typically synthesized for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the cyclopentafuran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Formation of the octenyl side chain: This involves the addition of an octenyl group through a series of reactions, including aldol condensation and hydrogenation.
Industrial Production Methods
Industrial production of this compound is not common due to its complexity and the specificity of its applications. when required, it is synthesized in specialized laboratories using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the octenyl side chain to single bonds.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, under basic conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated derivatives.
Scientific Research Applications
5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the cyclopentafuran ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin derivatives: Share similar structural features, such as the cyclopentafuran ring and hydroxyl groups.
Fatty acid derivatives: Contain long hydrocarbon chains with functional groups.
Uniqueness
What sets 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties .
Properties
IUPAC Name |
5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADQDXZYFCVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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